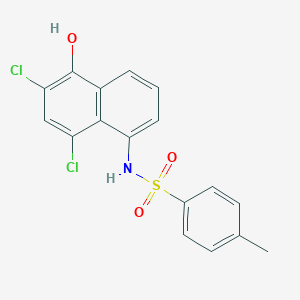

Benzenesulfonamide, N-(6,8-dichloro-5-hydroxy-1-naphthalenyl)-4-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

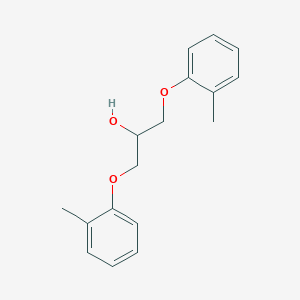

Benzenesulfonamide, N-(6,8-dichloro-5-hydroxy-1-naphthalenyl)-4-methyl- is a chemical compound that has been extensively studied in the field of pharmaceuticals. It is commonly known as dichlorophenamide and is used as a carbonic anhydrase inhibitor. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Wirkmechanismus

Dichlorophenamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the production of aqueous humor in the eye and a decrease in the frequency of seizures in epilepsy patients.

Biochemische Und Physiologische Effekte

Dichlorophenamide has been shown to have various biochemical and physiological effects. It has been shown to decrease intraocular pressure in glaucoma patients, decrease the frequency of seizures in epilepsy patients, and decrease the incidence of acute mountain sickness in individuals traveling to high altitudes. The compound has also been shown to have diuretic effects, leading to an increase in urine production.

Vorteile Und Einschränkungen Für Laborexperimente

Dichlorophenamide has various advantages and limitations for lab experiments. Its high yield and purity make it an ideal compound for research purposes. However, its use is limited by its toxicity and the need for specialized equipment for its synthesis and purification.

Zukünftige Richtungen

There are various future directions for the study of dichlorophenamide. Its use in the treatment of altitude sickness is being studied, and its potential use in the treatment of other diseases, such as cystic fibrosis and chronic obstructive pulmonary disease, is being explored. The development of more efficient synthesis methods and the study of the compound's toxicity and side effects are also important areas of research.

Conclusion

In conclusion, dichlorophenamide is a chemical compound that has been extensively studied for its use as a carbonic anhydrase inhibitor. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of dichlorophenamide in the treatment of various diseases.

Synthesemethoden

Dichlorophenamide can be synthesized using various methods, including the reaction of 6,8-dichloro-5-hydroxy-1-naphthalenesulfonyl chloride with 4-methylbenzenamine in the presence of a base. Another method involves the reaction of 6,8-dichloro-5-hydroxy-1-naphthalenesulfonic acid with 4-methylbenzenamine in the presence of a coupling agent. The yield of dichlorophenamide is high using these methods, and the purity of the compound can be ensured using various purification techniques.

Wissenschaftliche Forschungsanwendungen

Dichlorophenamide has been extensively studied for its use as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, and its inhibition can be useful in the treatment of various diseases, including glaucoma, epilepsy, and altitude sickness. Dichlorophenamide has been shown to be effective in the treatment of glaucoma and epilepsy, and its use in altitude sickness is being studied.

Eigenschaften

CAS-Nummer |

129-41-9 |

|---|---|

Produktname |

Benzenesulfonamide, N-(6,8-dichloro-5-hydroxy-1-naphthalenyl)-4-methyl- |

Molekularformel |

C17H13Cl2NO3S |

Molekulargewicht |

382.3 g/mol |

IUPAC-Name |

N-(6,8-dichloro-5-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C17H13Cl2NO3S/c1-10-5-7-11(8-6-10)24(22,23)20-15-4-2-3-12-16(15)13(18)9-14(19)17(12)21/h2-9,20-21H,1H3 |

InChI-Schlüssel |

VIWFMROFBWHDBY-UHFFFAOYSA-N |

SMILES |

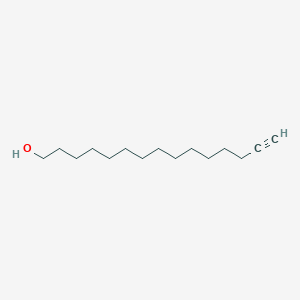

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=CC(=C3O)Cl)Cl |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=CC(=C3O)Cl)Cl |

Andere CAS-Nummern |

129-41-9 |

Synonyme |

N-(2,4-Dichloro-1-hydroxy-5-naphtyl)-p-toluenesulfonamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)